BenchChemオンラインストアへようこそ!

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride

Dopamine Transporter Monoamine Reuptake Inhibition Structure-Activity Relationship

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride (CAS 198895-75-9) is a salt form of a hexahydro-1,4-diazepine derivative—a seven-membered homopiperazine ring N-substituted with a 3-phenylpropyl group. This scaffold serves as the core structural motif of the dopamine transporter (DAT) inhibitor LR-1111 and distinguishes the homopiperazine class from the more common piperazine-based analogs such as GBR-12935.

Molecular Formula C14H24Cl2N2
Molecular Weight 291.3 g/mol
CAS No. 198895-75-9
Cat. No. B173731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride
CAS198895-75-9
Molecular FormulaC14H24Cl2N2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CCCC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C14H22N2.2ClH/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;;/h1-3,6-7,15H,4-5,8-13H2;2*1H
InChIKeyOUUBEWUKQRNVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride (CAS 198895-75-9): Chemical Identity and Procurement Context


1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride (CAS 198895-75-9) is a salt form of a hexahydro-1,4-diazepine derivative—a seven-membered homopiperazine ring N-substituted with a 3-phenylpropyl group . This scaffold serves as the core structural motif of the dopamine transporter (DAT) inhibitor LR-1111 and distinguishes the homopiperazine class from the more common piperazine-based analogs such as GBR-12935 [1]. The dihydrochloride salt is provided by multiple vendors (e.g., Sigma-Aldrich AldrichCPR, BOC Sciences, MolCore) as a research chemical or building block, typically at ≥97% HPLC purity . Unlike its fully elaborated congeners, this compound lacks the diphenylmethoxyethyl substituent, resulting in a distinct pharmacological fingerprint that is critical for experimental design.

Why 1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride Cannot Be Interchanged with Piperazine Analogs or Free Base Forms in Monoamine Transporter Research


The homopiperazine ring in 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride introduces a single methylene group expansion relative to the piperazine scaffold found in GBR-12935 and related DAT inhibitors. This seemingly minor structural change produces a >10-fold gain in selectivity for the dopamine transporter over norepinephrine and serotonin transporters when the full GBR pharmacophore is present [1]. Conversely, removal of the diphenylmethoxyethyl substituent—which distinguishes this scaffold from LR-1111 and GBR-12935—shifts target engagement away from DAT and toward sigma receptors [2]. The dihydrochloride salt form further provides aqueous solubility that differs from the free base (CAS 118157-05-4), which is only sparingly soluble (~14 g/L) . These structural and formulation differences make the compound non-fungible with either piperazine-based analogs or the free base in any assay or synthetic application requiring defined pharmacology or solubility.

Quantitative Differentiation Evidence for 1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride (CAS 198895-75-9)


Homopiperazine Ring Expansion: DAT Selectivity Gain of LR-1111 (Homopiperazine Scaffold) Over GBR-12935 (Piperazine Scaffold)

The homopiperazine scaffold—of which 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride is the core building block—was shown to confer dramatically improved DAT selectivity when elaborated into LR-1111, compared to the piperazine-based GBR-12935. In rat striatal synaptosomes, LR-1111 inhibited [3H]dopamine uptake with IC50 = 7.2 nM vs GBR-12935 IC50 = 3.7 nM (comparable affinity), but exhibited IC50 values of 34,072 nM at NET and >20,000 nM at SERT, versus GBR-12935 values of 289 nM and 1,261 nM, respectively [1]. The net selectivity gain (DAT/NET ratio) was >4,000-fold for LR-1111 vs ~78-fold for GBR-12935. The single methylene group expansion from piperazine to homopiperazine is the sole structural variable responsible for this differential.

Dopamine Transporter Monoamine Reuptake Inhibition Structure-Activity Relationship

Pharmacological Divergence of the Deconstructed Homopiperazine Scaffold: Sigma Receptor Affinity vs. DAT Affinity in Full GBR Analogs

The Matecka et al. (1996) systematic SAR study demonstrated that removal of the (diphenylmethoxy)ethyl substituent from the GBR pharmacophore—yielding compounds structurally analogous to 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride—resulted in a complete loss of DAT affinity and a concurrent gain of high potency at sigma receptors [1]. While fully elaborated GBR analogs such as compound 8 (LR-1111) retained high DAT affinity (IC50 7.2 nM) and >4,000-fold selectivity, the deconstructed scaffolds (e.g., compound 28 and related monosubstituted piperazines/homopiperazines) displayed negligible DAT binding yet exhibited very high potency for sigma receptor binding. This pharmacological switch is directly attributable to the absence of the diphenylmethoxyethyl group that distinguishes the target compound from LR-1111 and GBR-12935.

Sigma Receptor Dopamine Transporter Pharmacophore Deconstruction

Aqueous Solubility Enhancement: Dihydrochloride Salt (CAS 198895-75-9) vs. Free Base (CAS 118157-05-4)

The free base hexahydro-1-(3-phenylpropyl)-1H-1,4-diazepine (CAS 118157-05-4) is reported to be sparingly soluble in water, with a calculated solubility of approximately 14 g/L (25°C) . The dihydrochloride salt (CAS 198895-75-9) converts the tertiary amine into a protonated, ionized species, which is expected to substantially increase aqueous solubility—a well-established principle for amine-containing drug-like molecules. While an experimentally measured solubility value for the dihydrochloride salt is not publicly available from authoritative databases, the ionization state difference is structural and unambiguous: the free base (logP ~3.0 predicted) partitions significantly into organic phases, whereas the dihydrochloride salt is fully ionized at physiological pH, enhancing dissolution kinetics and compatibility with aqueous biological assay buffers [1]. Sigma-Aldrich confirms the compound's suitability for early discovery research as part of the AldrichCPR collection .

Aqueous Solubility Salt Form Selection Biological Assay Compatibility

Purity and Identity Assurance: Vendor-Supplied HPLC Purity Benchmarking for Procurement Decisions

Multiple vendors specify purity for 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride (CAS 198895-75-9). MolCore (CAS No. 198895-75-9) lists purity as ≥97% HPLC with ISO-certified quality systems . ChemicalBook (CAS 198895-75-9) specifies ≥97% HPLC for catalog item CB31563772 . BOC Sciences lists the compound as a catalog product (Catalog No. 198895-75-9) without an explicit purity claim on the page, but as an ISO/GMP-compliant supplier, purity is expected to meet or exceed 95% . Sigma-Aldrich explicitly states that it does not collect analytical data for this AldrichCPR product and sells it 'AS-IS' without any warranty of identity or purity, placing the burden of confirmation on the buyer . This represents a critical procurement differentiator: for quality-controlled research, vendors providing HPLC-verified purity (≥97%) and ISO certification offer traceable quality assurance that the AldrichCPR collection does not guarantee.

Chemical Purity Quality Control Vendor Comparison

Defined Application Scenarios for 1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride (CAS 198895-75-9) Based on Quantitative Differentiation Evidence


Sigma Receptor Ligand Development Programs

Based on the Matecka et al. (1996) evidence that deconstructed GBR scaffolds lacking the diphenylmethoxyethyl substituent exhibit high sigma receptor affinity [1], 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride is most appropriately deployed as a starting scaffold for sigma-1 or sigma-2 receptor ligand discovery. The homopiperazine ring provides a conformationally distinct core compared to piperazine-based sigma ligands, while the dihydrochloride salt ensures solubility for radioligand displacement assays. Researchers should not use this compound with the expectation of DAT inhibition; instead, it is well-positioned for sigma receptor SAR campaigns.

Synthesis of High-Selectivity DAT Inhibitors via N4-Functionalization

The scaffold forms the critical homopiperazine core of LR-1111, which achieves >4,000-fold DAT selectivity over SERT/NET—a >60-fold improvement over the piperazine-based GBR-12935 [2]. 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride serves as the direct precursor for N4-alkylation with diphenylmethoxyethyl or bis(4-fluorophenyl)methoxyethyl groups to generate novel DAT inhibitors. The dihydrochloride salt's enhanced aqueous solubility facilitates purification and handling during this synthetic step compared to the free base. For medicinal chemistry teams optimizing DAT selectivity, this scaffold is the validated starting point.

Biological Assay Development Requiring Defined Solubility and Purity

For in vitro pharmacology requiring reliable compound dissolution in aqueous buffers, the dihydrochloride salt (CAS 198895-75-9) is the preferred form over the free base (CAS 118157-05-4, sparingly soluble ~14 g/L) . Procurement from vendors specifying ≥97% HPLC purity (e.g., MolCore, ChemicalBook) provides batch-to-batch consistency essential for dose-response studies, whereas the Sigma-Aldrich AldrichCPR product carries no purity warranty and shifts analytical burden to the buyer . This distinction is critical for labs operating under GLP or preparing data for regulatory submission.

Negative Control or Counter-Screen in DAT-Focused Programs

Because the deconstructed scaffold loses DAT affinity (Matecka et al. 1996) [1], 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride can serve as a chemically matched negative control in DAT inhibitor screening cascades. Its structural similarity to LR-1111 and GBR-12935—differing only by the absence of the diphenylmethoxyethyl group—makes it a highly specific control for confirming that observed DAT inhibition is pharmacophore-dependent rather than an artifact of the homopiperazine-phenylpropyl scaffold. This application leverages the compound's unique position at the intersection of two distinct pharmacological profiles.

Quote Request

Request a Quote for 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.